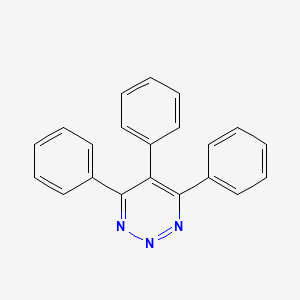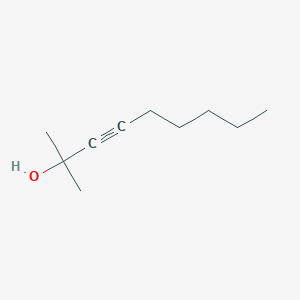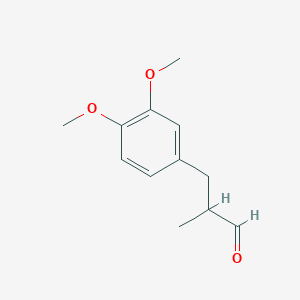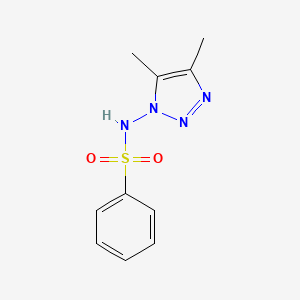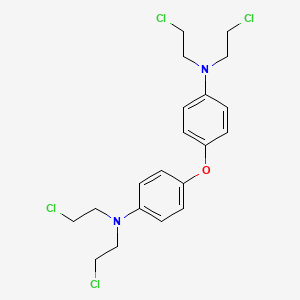
Benzenamine, 4,4'-oxybis(N,N-bis(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- involves multiple steps, typically starting with the reaction of aniline derivatives. The process often includes chlorination and etherification reactions under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. The process is carefully monitored to ensure consistency and safety.
化学反応の分析
Types of Reactions
Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated compounds.
科学的研究の応用
Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- include:
- Aniline, 4,4’-oxydi-
- p-Aminophenyl ether
- p,p’-Diaminodiphenyl ether
- p,p’-Oxydianiline
Uniqueness
What sets Benzenamine, 4,4’-oxybis(N,N-bis(2-chloroethyl)- apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
38636-40-7 |
|---|---|
分子式 |
C20H24Cl4N2O |
分子量 |
450.2 g/mol |
IUPAC名 |
4-[4-[bis(2-chloroethyl)amino]phenoxy]-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C20H24Cl4N2O/c21-9-13-25(14-10-22)17-1-5-19(6-2-17)27-20-7-3-18(4-8-20)26(15-11-23)16-12-24/h1-8H,9-16H2 |
InChIキー |
GEKLCOCNHHAYOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OC2=CC=C(C=C2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


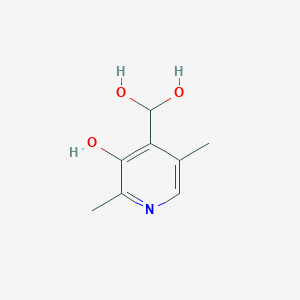
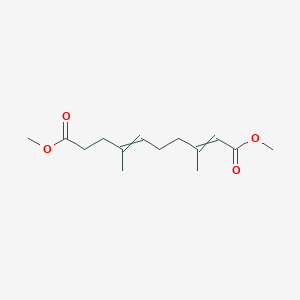
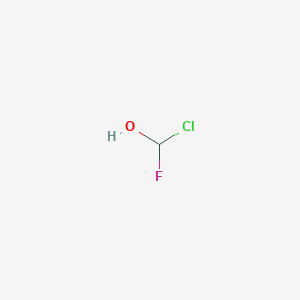
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
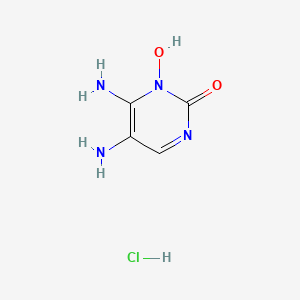
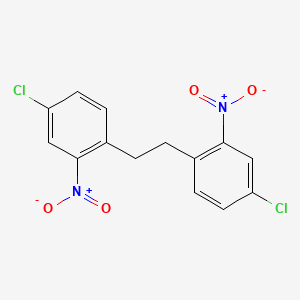
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
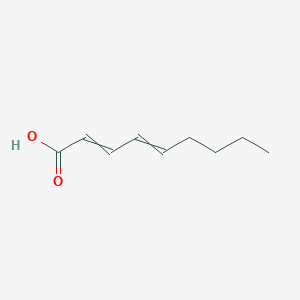
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

